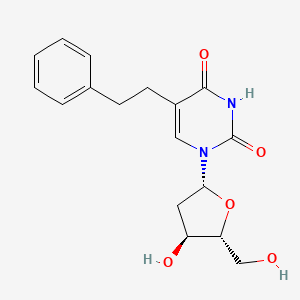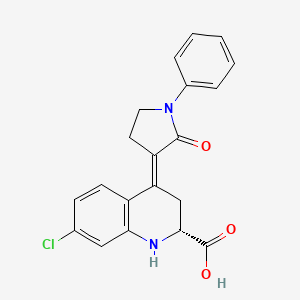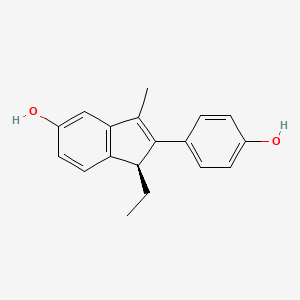
(S)-Indenestrol B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Indenestrol B is an indene.
Wissenschaftliche Forschungsanwendungen
1. Stereochemical Probes for Estrogen Receptor Binding Site
(S)-Indenestrol B, as an analog and metabolite of diethylstilbestrol (DES), has been instrumental in probing the estrogen receptor (ER) binding site. Studies have shown that indenestrol B (IB) and its enantiomers do not exhibit a preference in binding to the ER, unlike its counterpart indenestrol A (IA). This lack of binding preference makes IB a valuable tool for understanding the stereochemical sensitivity of the ER ligand binding site (Korach et al., 1989).
2. Influence on Microtubule Polymerization
Research indicates that this compound can affect microtubule assembly. Both indenestrol A (IA) and B (IB) have been found to inhibit microtubule assembly in vitro, with IB showing more activity than IA. The enantiomers of these compounds have differing levels of activity, contributing to their inhibitory effects on microtubule polymerization (Oda et al., 1992).
3. Differential Stimulation of Uterine Estrogen Responses
This compound has been used to distinguish various estrogenic responses in the uterus that were previously thought to be interrelated. Even though IB and similar analogs exhibit poor uterotropic activity, they interact with high affinity with uterine estrogen receptors and can induce varying degrees of uterine progesterone receptor. This differential stimulation suggests that specific biochemical responses in uterine tissue may be independently stimulated (Korach et al., 1985).
4. Effects on Cytotoxicity in Cells
Studies have shown that indenestrol B (IB), along with its analog indenestrol A (IA), can disrupt microtubule architecture in cells, contributing to cytotoxicity. The ethers of indenestrols have been synthesized and analyzed for their cytotoxic activities, indicating a relationship between their structures and cytotoxicity in cells (Oda et al., 2000).
5. Lack of Mutagenicity in Bacterial Assays
Research assessing the microbial mutagenicity of indenestrols A and B, in strains such as Salmonella typhimurium and Escherichia coli, indicates that these compounds are non-mutagenic. This finding is significant as it suggests that the interaction of these compounds with genomic DNA may not play a role in their biological activities, including their known binding affinities for estrogen receptors (Ishikawa et al., 1996).
6. Inhibition of DNA Topoisomerase I Activity
This compound has been identified as an inhibitor of DNA topoisomerase I activity. This finding is notable as it adds to the understanding of the biological effects of indenestrol B and its potential use in biochemical studies (Oda et al., 1993).
Eigenschaften
Molekularformel |
C18H18O2 |
|---|---|
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
(1S)-1-ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-inden-5-ol |
InChI |
InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-10,15,19-20H,3H2,1-2H3/t15-/m0/s1 |
InChI-Schlüssel |
HJVFIQKBLPQQDY-HNNXBMFYSA-N |
Isomerische SMILES |
CC[C@H]1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C |
Kanonische SMILES |
CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


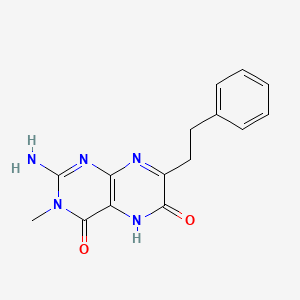
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-methyl-4-pyridinecarboxamide](/img/structure/B1243257.png)
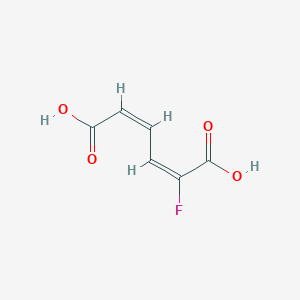
![(R)-3-[(R)-3-hydroxybutanoyloxy]butanoate](/img/structure/B1243263.png)
![N'-[(1E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B1243264.png)
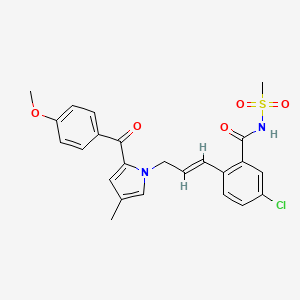
![3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B1243267.png)
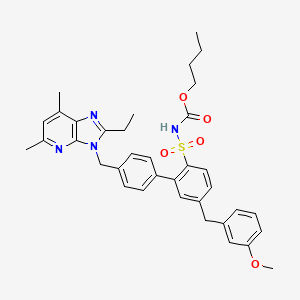
![(5R,6R)-3-tert-butyl-6-[(1R)-1-hydroxyethyl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243273.png)
![2-Hydroxy-3-[(2-carboxyethyl)thio]-3-[2-(8-phenyloctyl)phenyl]propanoic acid](/img/structure/B1243274.png)
![N-[3-benzyl-7-hydroxy-20-(hydroxymethyl)-4,6-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide](/img/structure/B1243275.png)
![N-[5,6,7,8-tetrahydro-5-(1H-imidazol-5-yl)-1-naphthalenyl]-Methanesulfonamide](/img/structure/B1243277.png)
